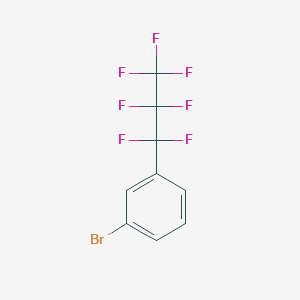![molecular formula C13H22N2O3 B8612022 Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate](/img/structure/B8612022.png)
Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an aminocyclobutyl moiety, which is further connected to a pyrrolidone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient, versatile, and sustainable process compared to traditional batch methods
Industrial Production Methods
Industrial production of this compound may involve scaling up the flow microreactor process to accommodate larger quantities. The use of continuous flow systems can enhance the efficiency and consistency of the production process, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the BOC group to reveal the free amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as peptides and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate involves the reactivity of the BOC group and the aminocyclobutyl moiety. The BOC group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The pyrrolidone ring provides stability and structural diversity, allowing the compound to interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid: This compound also features a BOC-protected amine and a cyclobutyl ring but differs in the presence of a benzoic acid moiety.
tert-Butyloxycarbonyl protecting group: Commonly used in organic synthesis to protect amine groups during reactions.
Uniqueness
Tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate is unique due to its combination of a BOC-protected amine, a cyclobutyl ring, and a pyrrolidone ring. This structural arrangement provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(5-oxopyrrolidin-3-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-13(5-4-6-13)9-7-10(16)14-8-9/h9H,4-8H2,1-3H3,(H,14,16)(H,15,17) |
Clave InChI |
HUJVFMWGYSPZLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCC1)C2CC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8611942.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8611949.png)







![6-amino-4-phenylthieno[2,3-d]pyridazin-7-one](/img/structure/B8612014.png)


![3,3-dimethyl-3H-pyrano[3,2-f]quinoline](/img/structure/B8612043.png)

